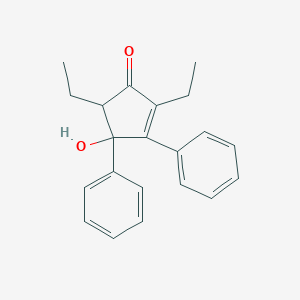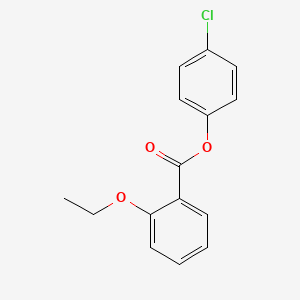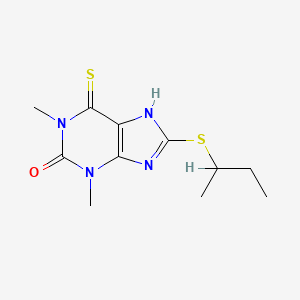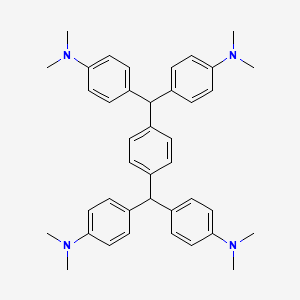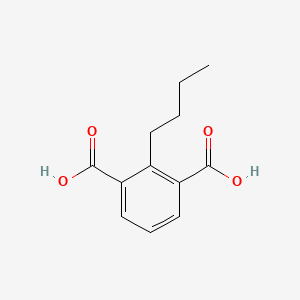![molecular formula C23H17F2N3O2S B14740965 N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide CAS No. 5912-24-3](/img/structure/B14740965.png)
N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide is a complex organic compound that features a thiadiazole ring, fluorophenyl groups, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Coupling Reactions: The thiadiazole intermediate is then coupled with the fluorophenyl intermediates using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the acetamide moiety.
Reduction: Reduction reactions can occur at the fluorophenyl groups and the thiadiazole ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and halogenating agents (e.g., bromine, chlorine) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological assays to study enzyme activity or protein interactions.
Industry
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or pesticides.
Electronics: Its incorporation into electronic materials can enhance performance characteristics such as stability and conductivity.
Mécanisme D'action
The mechanism by which N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl groups and thiadiazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the thiadiazole ring and acetamide moiety.
2-(4-fluorophenyl)-1,3,4-thiadiazole: Contains the thiadiazole ring and fluorophenyl group but lacks the acetamide moiety.
Uniqueness
N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide is unique due to its combination of fluorophenyl groups, thiadiazole ring, and acetamide moiety. This unique structure imparts specific properties and reactivity that are not observed in simpler analogs.
Propriétés
Numéro CAS |
5912-24-3 |
|---|---|
Formule moléculaire |
C23H17F2N3O2S |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide |
InChI |
InChI=1S/C23H17F2N3O2S/c24-17-5-1-15(2-6-17)13-21-27-23(31-28-21)30-20-11-3-16(4-12-20)14-22(29)26-19-9-7-18(25)8-10-19/h1-12H,13-14H2,(H,26,29) |
Clé InChI |
CVDQCVAFZZRVSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=NSC(=N2)OC3=CC=C(C=C3)CC(=O)NC4=CC=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



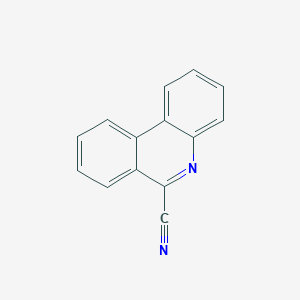
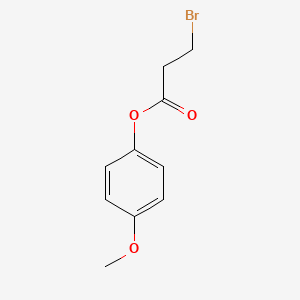
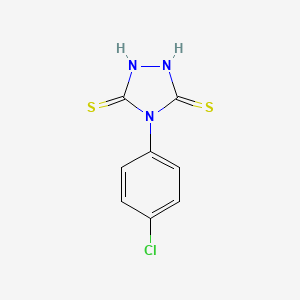

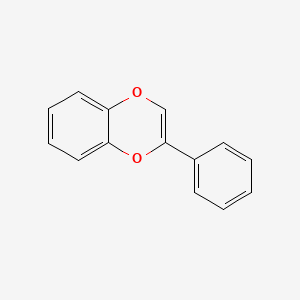
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
